8-Oxoriboflavin 5'-phosphate
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Overview
Description
8-formyl-8-demethylriboflavin 5'-phosphate is a flavin mononucleotide that is FMN in which the 8-methyl group has been oxidised to the corresponding aldehyde. It is a flavin mononucleotide, a ribitol phosphate and an arenecarbaldehyde. It derives from a FMN. It is a conjugate acid of an 8-formyl-8-demethylriboflavin 5'-phosphate(3-).
Scientific Research Applications
1. Role in Flavodoxin-like Enzymes
8-Oxoriboflavin 5'-phosphate is involved in the activity of flavodoxin-like enzymes, such as RosB, which catalyzes key reactions in roseoflavin biosynthesis. This process involves forming intermediates like 8-demethyl-8-formylriboflavin-5'-phosphate and 8-demethyl-8-carboxylriboflavin-5'-phosphate from riboflavin-5'-phosphate (RP) (Konjik et al., 2017).
2. Presence in Animal Organs
Research on rat organs has identified the presence of 8-alpha-hydroxyriboflavin and its derivative, 8-alpha-hydroxyriboflavin 5'-phosphate, suggesting its biological significance in higher animals (Ohkawa et al., 1986).
3. Insight into Antivitamin Biosynthesis
Studies on enzymes like RosB, which form 8-aminoriboflavin 5'-phosphate, a key intermediate in antivitamin roseoflavin biosynthesis, provide critical insights into this complex biochemical process (Kapoor & Nair, 2018).
4. Binding Properties with Pyridoxamine 5'-Phosphate Oxidase
Studies on pyridoxamine 5'-phosphate oxidase reveal how riboflavin 5'-phosphate (a related compound) and its analogs interact with the enzyme, shedding light on the properties of the FMN-binding site, which could be relevant to understanding this compound interactions (Merrill et al., 1979).
5. In Flavoproteins
Flavodoxin from Azotobacter vinelandii, which utilizes flavin mononucleotide (FMN, closely related to this compound), contains tightly bound phosphate groups, indicating a potential role for this compound in similar binding scenarios (Edmondson & James, 1979).
6. In Photolyase Enzymes
DNA photolyase enzymes, which contain flavins and other chromophores like 8-hydroxy-5-deazaflavin, show how structurally similar compounds to this compound participate in important biological processes like DNA repair (Kort et al., 2004).
Properties
Molecular Formula |
C17H19N4O10P |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-(8-formyl-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H19N4O10P/c1-7-2-9-10(3-8(7)5-22)21(15-13(18-9)16(26)20-17(27)19-15)4-11(23)14(25)12(24)6-31-32(28,29)30/h2-3,5,11-12,14,23-25H,4,6H2,1H3,(H,20,26,27)(H2,28,29,30)/t11-,12+,14-/m0/s1 |
InChI Key |
OBDNCYQECBSXQY-SCRDCRAPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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